Cyanine5 NHS ester iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine5 NHS ester iodide is a red-emitting fluorescent dye used for labeling amino groups in peptides, proteins, and oligonucleotides . This compound is particularly valued for its bright, photostable, and pH-insensitive properties, making it an excellent choice for various labeling applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyanine5 NHS ester iodide typically involves the reaction of Cyanine5 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the NHS ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is typically purified using chromatographic techniques and stored under desiccating conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Cyanine5 NHS ester iodide primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds . This reaction is favored in the pH range of 7-9 and is commonly performed in non-amine-containing buffers such as sodium phosphate or HEPES .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), DMSO, DMF, sodium phosphate buffer, HEPES buffer.
Conditions: pH 7-9, room temperature, anhydrous conditions to prevent hydrolysis.
Major Products: The major product of the reaction is a conjugate of this compound with the target molecule (e.g., a protein or peptide), where the NHS ester group has been replaced by an amide bond .
Scientific Research Applications
Cyanine5 NHS ester iodide is widely used in various fields of scientific research due to its excellent fluorescent properties :
Chemistry: Used for labeling and tracking chemical reactions involving amino-containing compounds.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label proteins, peptides, and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and interaction of biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
The mechanism of action of Cyanine5 NHS ester iodide involves the formation of a covalent bond between the NHS ester group and a primary amine on the target molecule . This reaction results in the stable attachment of the fluorescent dye to the target, allowing for its visualization and tracking in various experimental setups . The molecular targets are typically amino groups on proteins, peptides, or nucleic acids .
Comparison with Similar Compounds
Cyanine5 NHS ester iodide is part of the broader family of cyanine dyes, which are known for their strong fluorescence and stability . Similar compounds include:
- Cyanine5 NHS ester chloride
- Cyanine5 NHS ester bromide
- Cyanine3 NHS ester
- Cyanine7 NHS ester
Uniqueness: this compound stands out due to its specific excitation and emission wavelengths (approximately 646 nm and 662 nm, respectively), making it suitable for applications requiring red fluorescence . Its stability and high reactivity with primary amines further enhance its utility in various labeling applications .
Properties
Molecular Formula |
C36H42IN3O4 |
---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;iodide |
InChI |
InChI=1S/C36H42N3O4.HI/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
MSVPQRMWNARNJZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.